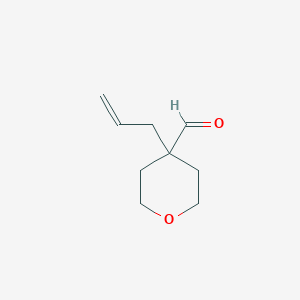

![molecular formula C8H12N2OS B2939213 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline CAS No. 1822633-59-9](/img/structure/B2939213.png)

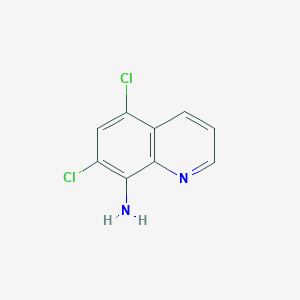

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline” is a chemical compound with the molecular formula C9H11NO3S . It has a molecular weight of 213.26 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3S/c1-10-14(2,13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H,10,13)(H,11,12) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.26 . It is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Degradation Pathways and Environmental Applications

The study on the degradation of aniline by a bacterial strain highlights the microbial pathways involved in breaking down aniline derivatives. This research provides insights into the potential environmental applications of microbes in treating aniline-contaminated water or soil. The study identified specific enzymes involved in the degradation process, offering a basis for bioremediation strategies to address pollution from aniline and its derivatives (Liu et al., 2002).

Synthesis and Chemical Properties

Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted molecules, including the oxidative processes and the formation of dioxetanes, reveals the chemical versatility and potential applications of these compounds in material science, organic synthesis, and possibly as intermediates in the development of novel compounds with specific properties. These studies elucidate the mechanisms and conditions favorable for the formation of different substituted products, highlighting the role of sulfur dioxide insertion and oxidation reactions (Watanabe et al., 2010).

Material Science and Nanotechnology

In material science, the creation of nanostructured polyaniline from anilines demonstrates the potential for developing conducting polymers with enhanced electrochemical properties. Such materials are of interest for applications in supercapacitors and other energy storage devices. The study presents a method for in situ polymerization of aniline, leading to ionic liquid-doped polyaniline with high solubility and excellent electrochemical performance, suggesting its utility in fabricating high-performance electrodes (Li et al., 2019).

Molecular Sensors and Fluorescent Markers

The development of Schiff-base fluorescent sensors for aluminum(III) ions showcases the application of aniline derivatives in creating sensitive, selective molecular probes. These compounds can enhance fluorescence upon binding to specific ions, making them suitable for detecting and quantifying metal ions in various environments, including living cells. This research underscores the potential of aniline derivatives in biomedical imaging and environmental monitoring (Tian et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

3-(N,S-dimethylsulfonimidoyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYFPHNGTYRUHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=S(=O)(C)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Dimethylamino)-4-[3-(trifluoromethyl)phenoxy]pent-1-en-3-one](/img/structure/B2939130.png)

![3-(3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}phenyl)-7-chloro-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2939131.png)

![4-{[(2,5-Dichlorophenyl)thio]methyl}benzoic acid](/img/structure/B2939134.png)

![2,4-dimethoxy-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2939139.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)